NIP1 protein
Description
Properties
CAS No. |
149748-42-5 |
|---|---|
Molecular Formula |
CH3(CH2)13N(Cl)(CH3)2CH2C6H52H2O |
Synonyms |
NIP1 protein |
Origin of Product |
United States |
Fungal Effector Proteins: Nip1 in Rhynchosporium
The NIP1 protein from the barley pathogen Rhynchosporium commune (previously R. secalis) is a well-studied fungal effector. apsnet.org It is a small, secreted protein that plays a dual role in the interaction with its host.
Virulence and Necrosis: NIP1 acts as a phytotoxin, inducing necrosis (cell death) in barley leaves, which is a characteristic symptom of the scald disease caused by the fungus. nih.gov This necrosis-inducing activity is considered a virulence function, helping the necrotrophic pathogen to obtain nutrients from the dead host tissue. nih.govapsnet.org
Avirulence Factor: The interaction between R. secalis and barley follows a gene-for-gene relationship. nih.gov In barley cultivars that possess the resistance gene Rrs1, the this compound is recognized by the plant's immune system. embopress.org This recognition triggers a strong defense response, rendering the fungus avirulent (unable to cause disease). embopress.org Fungal races that are virulent on Rrs1 barley either lack the NIP1 gene or have mutations in the gene that result in an inactive protein. embopress.org
Evolution and Diversity: Research has shown that the NIP1 gene locus in Rhynchosporium species is subject to high rates of gene duplication and loss. nih.gov This leads to the presence of multiple paralogs (e.g., NIP1A, NIP1B) and copy number variation, which contributes to the pathogen's ability to adapt and co-evolve with host resistance. nih.gov
| Feature | Description | Organism |
| Protein Name | Necrosis-Inducing Protein 1 (NIP1) | Rhynchosporium commune (R. secalis) |
| Function | Fungal Effector | Barley Pathogen |
| Role in Pathogenesis | Induces necrosis (virulence factor) | Host Plant (e.g., Barley) |
| Role in Resistance | Recognized by Rrs1 gene (avirulence factor) | Host Plant (e.g., Barley) |
Atpase
Molecular Characteristics
R. secalis NIP1 is a small protein. Its solution structure has been determined, revealing a novel beta-sheet fold. The protein consists of two parts containing beta-sheets of two and three anti-parallel strands, respectively. These parts are stabilized by five intramolecular disulfide bonds, forming a novel disulfide bond pattern. The total structure weight is approximately 6.45 kDa, with a modelled and deposited residue count of 60.
Biological Function
NIP1 from R. secalis triggers a disease resistance response in barley plants expressing the Rrs1 resistance gene. This defense activation is mediated by the interaction between NIP1 and the Rrs1 gene product. Beyond its role as an elicitor, NIP1 also appears to function as a virulence factor, exhibiting non-specific toxicity in the leaf tissues of host and non-host cereals and stimulating the plant plasma membrane H+. Naturally occurring isoforms of NIP1 with single amino acid alterations affect these different activities.
Research Findings
Structural studies, including NMR, have been performed to understand the molecular basis of NIP1's activity. Analysis of NIP1 isoforms and its structure suggests that two loop regions are crucial for its resistance-triggering activity. Research indicates that NIP1 interacts with a single class of high-affinity binding sites in barley microsomes. Binding sites for NIP1 have also been found in other cereal plant species, correlating with its genotype-unspecific toxicity.
Nip1 Protein in Eukaryotic Translation and Nuclear Processes E.g., Yeast Eif3c/nip1
Biological Context and Essentiality in Yeast Models
Studies in Saccharomyces cerevisiae have established NIP1 as an essential gene for cell viability europa.eunih.govbiorxiv.org. This underscores its critical importance for fundamental cellular functions in yeast. The protein is predominantly located in the cytoplasm, the primary site of translation europa.eunih.govnih.govnih.gov. Early research also suggested a role for NIP1 in nuclear transport, as temperature-sensitive nip1 mutants displayed defects in the nuclear accumulation of proteins containing nuclear localization signals europa.eunih.gov. However, subsequent research has largely focused on its integral function within the translational apparatus. The NIP1 protein is relatively abundant in yeast cells, present at an estimated 78,900 molecules per cell in log phase growth in standard medium nih.gov.
Role as a Subunit of Eukaryotic Translation Initiation Factor 3 (eIF3)
NIP1 is a stoichiometric and essential subunit of the eukaryotic translation initiation factor 3 (eIF3) complex in yeast biorxiv.orgyeastgenome.orgwikipedia.orgyeastgenome.orgacs.org. Yeast eIF3 is a multi-subunit complex typically composed of five core subunits: TIF32 (eIF3a), PRT1 (eIF3b), NIP1 (eIF3c), TIF34 (eIF3i), and TIF35 (eIF3g) biorxiv.orgyeastgenome.orgwikipedia.orgacs.org. NIP1 serves as the ortholog of the mammalian eIF3 subunit p110 wikipedia.org. The eIF3 complex plays a central role in the initiation phase of translation, acting as a scaffold for the assembly of the pre-initiation complex on the 40S ribosomal subunit.
Interaction with 40S Ribosomal Subunits and Preinitiation Complex Formation
A key function of NIP1 is its critical involvement in mediating the association of the eIF3 complex and the multifactor complex (MFC) with the 40S ribosomal subunit yeastgenome.org. The MFC in yeast is a higher-order complex comprising eIF3, eIF1, eIF2, eIF5, and the Met-tRNAiMet ternary complex (TC) yeastgenome.orgacs.org. NIP1 has been shown to interact directly with the 40S ribosomal protein RPS0A yeastgenome.org. Furthermore, the C-terminal domain (CTD) of NIP1 establishes a direct interaction with the small ribosomal protein RACK1/ASC1, which is located in the head region of the 40S subunit. This interaction is considered important for anchoring eIF3 to the 40S ribosome. Deletion of the NIP1-NTD has been shown to impair the binding of eIF3 to the 40S subunit in vivo yeastgenome.org. The NIP1-NTD is also essential for the efficient assembly of preinitiation complexes. eIF3, in conjunction with other initiation factors like eIF1, eIF1A, and eIF5, facilitates the recruitment of the TC (eIF2-GTP-Met-tRNAiMet) to the 40S ribosomal subunit, leading to the formation of the 43S preinitiation complex yeastgenome.org.
Involvement in mRNA Recruitment and Start Codon Selection
Beyond its role in 40S binding and PIC assembly, eIF3, including NIP1, is actively involved in the recruitment of mRNA to the 43S PIC to form the 48S PIC yeastgenome.org. Following mRNA recruitment, the 48S complex scans the mRNA leader sequence to identify the authentic AUG start codon yeastgenome.org. NIP1 plays a role in this process through its interactions with eIF1 and eIF5, factors known to be involved in start codon selection yeastgenome.org. Research indicates that the NIP1-NTD coordinates the interaction between eIF1 and eIF5, which is important for inhibiting GTP hydrolysis by eIF2 at non-AUG codons, thereby promoting accurate recognition of the AUG start codon. Mutations within the NIP1-NTD can disrupt this coordination and lead to increased utilization of non-AUG codons as translation initiation sites. Additionally, the PCI domain of NIP1 has been found to possess RNA-binding activity, suggesting a potential direct role in interacting with mRNA.
Modulation of Programmed Stop Codon Readthrough
Interestingly, research has revealed a role for eIF3, including the NIP1 subunit, in modulating programmed stop codon readthrough in yeast nih.gov. Programmed stop codon readthrough is a mechanism where a stop codon is bypassed by the ribosome, allowing translation to continue into the 3' untranslated region. This occurs when eIF3 associates with pre-termination complexes and influences the decoding of the stop codon by the release factor eRF1. This interference can allow near-cognate tRNAs to successfully compete with eRF1 for the stop codon, leading to the insertion of an amino acid and continuation of elongation. Depletion of NIP1 has been observed to result in a modest but significant decrease in programmed stop codon readthrough.
Involvement in Nuclear Transport
NIP1 has been implicated in nuclear transport processes in yeast. Studies involving nip1 mutants have provided insights into this function. researchgate.netpnas.org
Characterization of Nuclear Transport Defects in Mutants
Temperature-conditional nip1-1 mutants have demonstrated defects in nuclear transport. researchgate.netnih.govnih.govpnas.org For instance, the nip1-1 mutation was shown to impair the nuclear accumulation of a LacZ protein fused to the nuclear localization signal (NLS) of the yeast ribosomal protein L29. researchgate.netnih.govnih.govpnas.org In nip1-1 cells, this NLS-LacZ protein displayed a perinuclear staining pattern, indicating a defect in its import into the nucleus. researchgate.netpnas.org This defective nuclear import in nip1-1 cells suggests a direct role for NIP1 in this process. researchgate.netpnas.org Experiments using a yeast strain with a nuclear localization signal added to cytochrome c also revealed mistargeting of cytochrome c to the nucleus, resulting in a deficiency of mitochondrial cytochrome c. researchgate.netnih.govnih.gov Reversion of this strain allowed the isolation of temperature-conditional mutants defective in nuclear transport, including nip1-1. researchgate.netnih.govnih.gov The temperature-conditional growth of nip1-1 cells on glucose medium is likely a direct consequence of this nuclear transport defect, which leads to increased levels of apo-NLS-cytochrome c bypassing the nucleus and entering mitochondria. researchgate.net
Association with Nuclear Localization Signal-Binding Proteins (e.g., NSR1)
Interestingly, the N-terminal region of NIP1 is rich in serine, aspartate, and glutamate, exhibiting a similarity to the N-terminal region of NSR1, a previously characterized nuclear localization signal-binding protein in yeast. researchgate.netnih.govnih.govpnas.org NSR1 was identified based on its ability to bind to NLS peptides in vitro. researchgate.netpnas.orgnih.gov Despite the similar N-terminal composition, NIP1 and NSR1 are otherwise dissimilar at the sequence level. researchgate.netpnas.org While NIP1 is predominantly cytoplasmic, NSR1 is thought to be a nucleolar, RNA-binding protein. researchgate.netpnas.orguniprot.org The shared serine-rich acidic N-terminal regions and their discovery in the context of identifying nuclear transport factors suggest a potential collaborative function for both NSR1 and NIP1 in the trafficking of proteins containing nuclear localization signals. researchgate.netpnas.org
Post-Translational Modifications and Regulatory Mechanisms
NIP1 undergoes post-translational modifications, notably phosphorylation, which can influence its function. nih.govnih.govacs.org
Protein Phosphorylation
In vivo metabolic labeling experiments using 32P have demonstrated that Nip1 is phosphorylated in Saccharomyces cerevisiae. nih.govnih.govacs.org
Identification of Phosphorylation Sites (e.g., S98, S99, S103 in S. cerevisiae)
Mass spectrometry analysis, including the use of immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides, has allowed for the identification of specific phosphorylation sites on Nip1 in S. cerevisiae. nih.govnih.govacs.org Three serine residues within CK2 consensus sequences in Nip1 have been identified as phosphorylation sites: S98, S99, and S103. nih.govnih.govacs.org Analysis of phosphopeptides revealed the addition of 80 Da at these positions, consistent with phosphorylation. nih.gov While S99 appeared to be constitutively phosphorylated, the phosphorylation of S98 and S103 was found to be variable. nih.gov Unmodified peptides corresponding to these sites were not detected in unenriched samples, highlighting the utility of IMAC enrichment for their identification. nih.gov
Kinase Specificity (e.g., Casein Kinase 2 (CK2) Activity)
The identification of phosphorylation sites within CK2 consensus sequences suggested that Casein Kinase 2 (CK2) might be the kinase responsible for phosphorylating these residues. nih.govacs.org In vitro kinase assays have experimentally confirmed that CK2 phosphorylates Nip1. nih.govnih.govacs.org Furthermore, a synthetic peptide corresponding to the Nip1 region containing S98, S99, and S103 was found to competitively inhibit the CK2 phosphorylation reaction, providing further evidence for CK2 specificity at these sites. nih.govnih.govacs.org CK2 is a constitutively active serine/threonine-specific protein kinase known to phosphorylate a large number of substrates containing acidic residues C-terminal to the phosphorylated serine or threonine. uniprot.orguniprot.org It is involved in regulating numerous cellular processes. uniprot.orguniprot.org The co-purification of the CK2 complex with affinity-purified eIF3 complexes in S. cerevisiae further supports the notion that CK2 interacts with and phosphorylates Nip1 within the eIF3 complex. nih.govnih.govacs.org Mutation of these three serine residues (S98, S99, and S103) to alanines in Nip1 results in a slow growth phenotype in yeast, indicating the functional importance of their phosphorylation. nih.govnih.govacs.org
Protein Ubiquitination
Protein ubiquitination is another post-translational modification that can regulate protein function, including proteins involved in translation and DNA repair. While the direct ubiquitination of NIP1 is mentioned in the context of S. pombe Nip1/Ctp1 regulation, detailed research findings specifically on this compound ubiquitination sites in S. pombe and its direct influence on translation regulation under stress conditions are not extensively detailed in the provided search results. However, the search results do provide some relevant information about ubiquitination in S. pombe and its connection to DNA repair and cell cycle regulation.
Identification of Ubiquitination Sites (e.g., Lysine (B10760008) residues in S. pombe)
In S. pombe, Nip1/Ctp1 may be regulated by proteolysis involving a D-box and APC/C-mediated ubiquitination, suggesting that ubiquitination is a regulatory mechanism for this protein. nih.gov While specific lysine residues in S. pombe Nip1 are not explicitly identified as ubiquitination sites in the provided search results, a database entry for S. pombe Nip1 (O14164) lists ubiquitination as a potential modification and indicates several lysine residues (K246, K260, K324, K520, K879) as potential modification sites, which could include ubiquitination sites. udel.edu
Role in Cell Cycle Regulation and DNA Repair Pathways
Ubiquitination plays a significant role in cell cycle regulation and DNA repair pathways, processes in which S. pombe Nip1/Ctp1 is involved. nih.govnih.gov For instance, ubiquitination regulates the assembly of cytoophidia formed by CTP synthase in S. pombe, and proper ubiquitination and deubiquitination are important for the maintenance of these filamentous structures. biorxiv.org While this is not directly about NIP1, it illustrates the importance of ubiquitination in regulating protein structures and potentially functions in S. pombe.
In the context of DNA repair, the S. pombe Nip1/Ctp1 functions with the MRN complex in Rhp51-dependent recombinational repair. nih.gov The MRN complex is a key sensor of DNA double-strand breaks and recruits checkpoint kinases. nih.gov Cell cycle regulation of DNA repair is crucial, and in S. pombe, the Ku heterodimer promotes NHEJ repair in G1 phase, while homologous recombination is preferred in S and G2 phases. nih.gov Although the direct link between Nip1 ubiquitination and its specific role in cell cycle regulation or DNA repair pathways is not fully elaborated in the provided text, the potential for APC/C-mediated ubiquitination of Nip1 suggests a possible role in cell cycle-dependent degradation or regulation, as the APC/C is a key regulator of the cell cycle. nih.gov
Genetic and Allelic Analysis
Genetic and allelic analysis has been instrumental in understanding the function of NIP1 in yeast. In S. cerevisiae, NIP1 was identified through the isolation of temperature-conditional mutants defective in nuclear transport, such as nip1-1. nih.govnih.govresearchgate.net Gene disruption experiments showed that NIP1 is an essential gene. nih.govnih.govresearchgate.net Genetic analysis also revealed that the severity of the nip1-1 defect could be modified by a single unlinked gene in some heterozygous crosses. researchgate.net
In Schizosaccharomyces pombe, the nip1+/ctp1+ gene was identified as an slr (synthetically lethal with rad2) mutant. nih.gov Epistasis analysis in S. pombe indicated that nip1 functions in the same Rhp51-dependent recombinational repair pathway as the rad32Δ and nbs1Δ mutants, as the DNA repair defects in the nip1Δ mutant were not exacerbated by mutations in these MRN complex genes. nih.gov This places nip1 in the same epistasis group as rhp51. nih.gov The genetic interaction between nip1 and nbs1 in the DNA damage response led to the renaming of slr9 as Nbs1-interacting protein 1 (Nip1). nih.gov
Allelic analysis, such as the study of the nip1-1 temperature-sensitive allele in S. cerevisiae, has provided insights into the specific functions affected by mutations in different parts of the protein or at specific residues. nih.govnih.govresearchgate.net The suppression of the nbs1-s10 DNA repair defect by overproduction of Nip1/Ctp1 in S. pombe is another example of how allelic interactions can reveal functional relationships between proteins. nih.gov
Interactive Data Table: Phenotypes of S. cerevisiae Strains with cycl-NLS and nip1-1 Mutations
| Pertinent Genotype | Growth on Lactate (30°C) | Growth on Glucose (30°C) | Growth on Glucose (37°C) | Holo-cyto c level, % (30°C) | Holo-cyto c level, % (33°C) | Holo-cyto c level, % (35°C) |
| CYC1+ | + | + | + | 100 | 100 | 100 |
| cycl-31 | 0 | + | + | 0 | 0 | 0 |
| cycl-NLS | 0 | + | + | <5 | <5 | <5 |
| cycl-NLS nip1-1 | + | + | 0 | 15 | 20 | 25 |
Note: The cycl-31 strain completely lacks isoform-1-cytochrome c. All strains listed lack isoform-2-cytochrome c due to the cyc7-67 deletion. Growth is indicated by + (growth) or 0 (no growth). Holo-cyto c levels are relative to the CYC1+ strain. researchgate.net
Characterization of Temperature-Conditional nip1 Mutants
Temperature-conditional, or temperature-sensitive (Ts), mutants of NIP1 have been instrumental in understanding the essential functions of the this compound in yeast. These mutants exhibit normal growth at a permissive temperature but display growth defects or lethality at a restrictive temperature. nih.govnih.govpnas.org For instance, the nip1-1 temperature-conditional mutant was identified in a screen for mutants defective in nuclear transport, showing impaired nuclear accumulation of a LacZ reporter protein containing a nuclear localization signal. nih.govresearchgate.netnih.gov
Studies on clustered alanine (B10760859) mutations within the N-terminal domain (NTD) of NIP1 have also revealed temperature-sensitive phenotypes. nih.gov Specific alleles, such as Box12, Box14, and Box15, conferred slow growth (Slg-) and temperature-sensitive (Ts-) phenotypes when expressed from plasmids. nih.gov These findings suggest that specific regions within NIP1 are critical for its essential functions, and mutations in these regions can lead to conditional growth defects.
Gene Disruption Experiments and Essentiality Confirmation
Gene disruption experiments have definitively established that NIP1 is an essential gene in Saccharomyces cerevisiae. nih.govresearchgate.netnih.gov Disruption of the chromosomal NIP1 gene is lethal, indicating that the protein's function is indispensable for yeast viability. nih.govresearchgate.netnih.gov This essentiality underscores the critical role of NIP1 within the eIF3 complex and its broader involvement in cellular processes necessary for survival. The Saccharomyces Genome Database (SGD) also lists NIP1 as an essential gene, showing that null mutations are inviable. yeastgenome.org
Genetic Interactions with Ribosomal Proteins and Other Factors
Genetic interaction studies have provided insights into the functional network in which NIP1 operates. NIP1 has been shown to interact genetically with ribosomal proteins and other translation initiation factors. nih.govoup.com For example, mutations in the NTD of NIP1 have revealed genetic interactions with eIF1. nih.govresearchgate.net The NIP1-NTD interacts directly with eIF1 and the C-terminal domain (CTD) of eIF5, and the eIF5-CTD mediates an indirect contact between the NIP1-NTD and eIF2β. nih.govresearchgate.net These interactions are proposed to be functionally significant in vivo, influencing the efficiency and fidelity of translation initiation, particularly in regulating start codon selection. nih.govresearchgate.net
Genetic screens have also identified interactions between NIP1 and genes encoding ribosomal proteins. The extreme C-terminus of NIP1 directly interacts with the small ribosomal protein RACK1/ASC1, a component of the 40S ribosomal subunit head. nih.govoup.com Deletion of the ASC1 coding region affects eIF3 association with ribosomes, consistent with a functional interaction between NIP1 and ASC1. nih.govoup.com
Studies have also explored genetic interactions between NIP1 and the non-essential eIF3 subunit HCR1/eIF3j. nih.gov While an hcr1 null mutant is viable, the combination of Δhcr1 and the rpg1-1 (eIF3a/TIF32) temperature-sensitive mutation results in a synthetic enhancement of the slow growth phenotype at a semipermissive temperature. nih.gov This suggests a functional interplay between HCR1 and the eIF3 core subunits, including NIP1.
The Saccharomyces Genome Database (SGD) lists various genetic interactions for NIP1, including negative genetic interactions, positive genetic interactions, synthetic growth defects, synthetic lethality, and phenotypic suppression. yeastgenome.org
Table 1: Summary of NIP1 Genetic Interactions (Based on SGD)
| Interaction Type | Number of Interactions |
| Dosage Rescue | 1 |
| Negative Genetic | 152 |
| Phenotypic Suppression | 2 |
| Positive Genetic | 13 |
| Synthetic Growth Defect | 5 |
| Synthetic Lethality | 2 |
| Synthetic Rescue | 2 |
Note: Data compiled from search result yeastgenome.org. This table provides a snapshot and may not be exhaustive of all reported interactions.
Phenotypic Suppression Studies
Phenotypic suppression studies have provided further evidence for the functional relationships of NIP1 with other factors in translation initiation. Mutations in the NTD of NIP1 have been found to suppress the Sui- (suppressor of initiation) phenotypes caused by mutations in eIF1 and eIF5. nih.govgrantome.com Specifically, mutations in two N-terminal segments of the NIP1-NTD suppressed the Sui- phenotypes produced by the eIF1-D83G and eIF5-G31R mutations. nih.gov This suggests that the NIP1-NTD coordinates an interaction between eIF1 and eIF5 that is important for inhibiting GTP hydrolysis at non-AUG codons and ensuring stringent start codon selection. nih.gov
Overexpression of eIF1 has also been shown to suppress the increased UUG initiation caused by Sui- mutations in other initiation factors, including a mutation in eIF2β. researchgate.net This aligns with the idea that modulating the balance or interaction between these factors can compensate for defects caused by mutations in NIP1 or its interacting partners.
Structural and Interactional Insights of eIF3c/NIP1
Structural and interactional studies have shed light on how eIF3c/NIP1 contributes to the assembly and function of the eIF3 complex and its interaction with the ribosome.
PCI Domain Structure and its Significance in Complex Assembly
The C-terminal region of eIF3c/NIP1 contains a conserved bipartite PCI (Proteasome/COP9/eIF3) domain. nih.govoup.comoup.comnih.gov PCI domains are typically found in multisubunit complexes like the 26S proteasome lid and the COP9 signalosome, where they often serve as scaffolds for complex assembly through protein-protein interactions. nih.govoup.comoup.comnih.gov
The PCI domains of eIF3 subunits, including eIF3c/NIP1, are believed to regulate proper complex assembly through interactions with each other and with other protein partners. nih.govoup.com The structural core of mammalian eIF3, for instance, is composed of eight subunits with PCI or MPN domains, which form a helical bundle important for assembly. nih.gov While yeast eIF3 has a smaller core, the PCI domain of NIP1 is still significant for its integration and function within the complex.
RNA Binding Capabilities of the PCI Domain
Interestingly, the PCI domain of eIF3c/NIP1 has been shown to possess RNA binding capabilities, which was the first instance of a PCI domain being implicated in direct RNA interaction. nih.govoup.comoup.comnih.govnih.govresearchgate.netnih.govoup.com The NIP1-PCI domain exhibits strong but unspecific binding to RNA, including β-globin mRNA and 18S rRNA. nih.govoup.com Clustered mutations within the NIP1-PCI domain that cause growth defects also severely reduce its RNA binding affinity. nih.govoup.com
This RNA binding activity, along with the interaction of the extreme C-terminus of NIP1 with ribosomal protein ASC1, suggests that the C-terminal region of NIP1 forms an important intermolecular bridge between eIF3 and the 40S ribosomal subunit, likely by contacting both ASC1 and 18S rRNA. nih.govoup.comnih.gov This interaction is crucial for promoting the assembly of translation preinitiation complexes. nih.govoup.comnih.gov The NIP1-PCI domain's ability to bind RNA, in addition to its role in protein interactions, highlights its multifaceted contribution to the intricate process of translation initiation.
Table 2: Key Interaction Partners of Yeast eIF3c/NIP1
| Interaction Partner | Location on NIP1 Involved | Type of Interaction | Significance | Source(s) |
| eIF1 | N-terminal domain (NTD) | Direct Protein-Protein | Regulates start codon selection, MFC assembly | nih.govresearchgate.netebi.ac.uk |
| eIF5 | N-terminal domain (NTD) | Direct Protein-Protein | Regulates start codon selection, MFC assembly | nih.govresearchgate.netebi.ac.uk |
| eIF2β | N-terminal domain (NTD) | Indirect (via eIF5-CTD) | MFC assembly, TC recruitment to 40S | nih.govresearchgate.net |
| RACK1/ASC1 | Extreme C-terminus | Direct Protein-Protein | Anchoring eIF3 to the 40S ribosomal subunit head | nih.govoup.comnih.govoup.com |
| 18S rRNA | PCI domain (likely) | Direct Protein-RNA | Anchoring eIF3 to the 40S ribosomal subunit | nih.govoup.comnih.gov |
| PRT1/eIF3b | Central helical region | Protein-Protein | Anchoring to the eIF3 core | oup.commpg.de |
| TIF32/eIF3a | Central helical region | Protein-Protein | Anchoring to the eIF3 core | oup.com |
| HCR1/eIF3j | Not specified in detail | Protein-Protein | Functional interplay, promotes 40S binding | nih.govmpg.de |
| Schwannomin (human) | Residues 405–635 | Direct Protein-Protein | Interaction observed in yeast two-hybrid | oup.comresearchgate.net |
Table 3: Functional Domains of Yeast eIF3c/NIP1
| Domain | Location | Key Features/Interactions | Functional Significance | Source(s) |
| N-terminal domain (NTD) | N-terminus | Interacts directly with eIF1 and eIF5-CTD, indirectly with eIF2β | Coordinates MFC assembly, regulates start codon selection | nih.govresearchgate.netebi.ac.uk |
| PCI domain | C-terminal region | Bipartite structure, interacts with RNA and RACK1/ASC1 | Anchors eIF3 to the 40S ribosome, promotes PIC assembly, RNA binding | nih.govoup.comoup.comnih.govnih.govresearchgate.netnih.govoup.comebi.ac.uk |
| Extreme C-terminus | C-terminus | Interacts directly with RACK1/ASC1 | Anchors eIF3 to the 40S ribosomal subunit head | nih.govoup.comnih.govoup.com |
| Central helical region | Central | Interacts with eIF3a/TIF32 and eIF3b/PRT1 | Anchors NIP1 to the trimeric core of eIF3 | oup.com |
Nip1 Proteins As Aquaporins in Plant Transport and Stress Response E.g., Arabidopsis Nip1;1, Nip1;2
Classification within the Nodulin 26-like Intrinsic Protein (NIP) Subfamily
The Nodulin 26-like Intrinsic Protein (NIP) subfamily is a plant-specific group within the major intrinsic protein (MIP) or aquaporin superfamily. frontiersin.orgoup.com These proteins are characterized by their "hourglass" fold structure and have diversified to transport a wide array of substrates beyond water, including glycerol, ammonia, boric acid, silicic acid, and toxic metalloid hydroxides. oup.com
NIPs are further categorized into subgroups based on phylogenetic analysis and the amino acid composition of their aromatic/arginine (ar/R) selectivity filter, which is a critical determinant of substrate specificity. plantnutrifert.orgbiorxiv.org The NIP I subgroup, which includes NIP1;1 and NIP1;2, is characterized by a specific ar/R amino acid composition similar to the archetypal soybean nodulin 26. oup.comacs.org This subgroup is known to mediate the transport of substances like arsenic and antimony. plantnutrifert.org In Arabidopsis, NIP1;1 and NIP1;2 possess one NPA (Asn-Pro-Ala) motif and one NPG (Asn-Pro-Gly) motif. mdpi.com
Role in Metal(loid) Homeostasis and Tolerance Mechanisms
NIP proteins are pivotal in managing the uptake and distribution of essential and non-essential metalloids, thereby influencing a plant's ability to tolerate stress from toxic elements. plantnutrifert.org They are recognized as the primary family of transport proteins in plants responsible for the uptake, movement, and extrusion of various uncharged metalloid species. researchgate.net
NIP1;1 in Arsenite Transport
Arabidopsis thaliana NIP1;1 has been identified as a key transporter involved in the uptake of the highly toxic metalloid arsenite [As(III)]. nih.gov It is predominantly expressed in the roots and located at the plasma membrane. nih.govnih.gov
NIP1;1 facilitates the uptake of arsenite from the soil into the plant's root cells. nih.gov Studies have shown that when NIP1;1 is expressed in Xenopus oocytes, it is capable of transporting As(III). nih.gov The disruption of NIP1;1 function in Arabidopsis mutants leads to a significant reduction in arsenic accumulation in the plants, making them more tolerant to arsenite. nih.gov This indicates that NIP1;1 is a primary pathway for arsenite entry into the roots. nih.gov While NIP1;1 is a major player, other transporters are also involved in arsenic uptake, as the process is not entirely halted in nip1;1 knockout mutants. frontiersin.orgnih.gov
Once inside the cell, arsenic must be detoxified to mitigate its harmful effects. A primary detoxification strategy in plants involves the chelation of As(III) with phytochelatins, which are glutathione-derived peptides. researchgate.net This process forms an As(III)-phytochelatin complex. researchgate.net
This complex is then sequestered into the vacuole, the cell's storage organelle, effectively removing the toxic metalloid from the cytoplasm. researchgate.netnih.gov While NIP1;1's primary role is in the initial uptake of arsenite, its activity is a critical first step that influences the subsequent detoxification and compartmentalization processes. frontiersin.org Some research suggests that NIP1;1 may also have a role in the intracellular compartmentalization of arsenite, potentially through its interaction with other proteins involved in membrane trafficking. frontiersin.orgnih.gov The absence of NIP1;1 can alter the vacuole's characteristics and, consequently, the plant's tolerance to arsenite. frontiersin.org
The activity of NIP1;1 is not static but is regulated by signaling pathways in response to arsenic stress. A key regulatory protein is the Calcium-Dependent Protein Kinase 31 (CPK31). nih.govplos.org Research has demonstrated a direct physical interaction between CPK31 and NIP1;1 at the plasma membrane. nih.govresearchgate.net
CPKs are a large family of serine/threonine kinases in plants that act as crucial signaling molecules in response to various environmental cues. plos.org They function as calcium sensors, and their activation by calcium ions initiates downstream signaling cascades. frontiersin.org In the context of arsenic stress, CPK31 appears to positively regulate the activity of NIP1;1. nih.gov This means that the interaction with CPK31 enhances the uptake of arsenite through the NIP1;1 channel. nih.gov
Evidence for this regulatory role comes from studies on cpk31 mutants. Similar to nip1;1 mutants, cpk31 loss-of-function mutants exhibit increased tolerance to arsenite and accumulate less of the metalloid in their roots compared to wild-type plants. nih.govplos.org This suggests that by modulating NIP1;1 activity, CPK31 plays a significant role in determining the level of arsenite toxicity in the plant. plos.org
The interaction with CPK31 is a prime example of the post-translational modification that regulates NIP1;1 activity. Phosphorylation by CPK31 is thought to be a mechanism that modulates the transport capacity of the NIP1;1 channel in response to arsenic-induced calcium signals. nih.gov
The expression of NIP1;1 itself can also be influenced by arsenic stress. nih.gov In some cases, exposure to arsenic leads to a downregulation of Nip1.1 gene expression, which could be a protective mechanism to limit the uptake of the toxic metalloid. nih.gov The plant's response to arsenic is complex, involving a coordinated network of transcriptional and post-translational controls to manage the uptake, translocation, and detoxification of this harmful element. nih.gov
NIP1;2 in Aluminum Transport and Tolerance
The NIP1;2 protein in Arabidopsis is a key player in the plant's strategy for managing aluminum (Al) toxicity, a major problem in acidic soils. researchgate.net It functions as a plasma membrane-localized transporter that is involved in both the uptake and translocation of aluminum, contributing significantly to the plant's internal tolerance mechanisms. researchgate.netpnas.org
Research has shown that NIP1;2 specifically facilitates the transport of aluminum when it is complexed with malate (Al-malate). pnas.org It does not transport free aluminum ions (Al³⁺). pnas.orgnih.gov The formation of this Al-malate complex in the apoplast (the space outside the cell membrane) of the root tip is a necessary step for NIP1;2 to be able to move aluminum from the root cell wall into the root's symplasm (the network of cytoplasm connected by plasmodesmata). pnas.orgnih.gov This was demonstrated in studies where NIP1;2 expressed in yeast could transport Al-malate but not Al³⁺ ions. pnas.org
Once inside the root cells, the Al-malate complex is then loaded into the xylem for transport from the roots to the shoots. pnas.orgmdpi.com This process of root-to-shoot translocation is a critical part of the internal aluminum tolerance mechanism, moving the toxic element away from the sensitive root tips to the less sensitive aerial parts of the plant. pnas.orgresearchgate.net Experiments with nip1;2 mutant plants, which lack a functional NIP1;2 protein, showed a significant inhibition of this root-to-shoot aluminum translocation. pnas.orgnih.gov
By facilitating the removal of aluminum from the root cell wall and its subsequent translocation to the shoots, NIP1;2 is a central component of an internal aluminum detoxification and tolerance strategy in Arabidopsis. pnas.orgnih.gov This internal mechanism complements the external exclusion mechanisms that plants also employ to cope with high aluminum levels. researchgate.netnih.gov The importance of NIP1;2 in aluminum tolerance is highlighted by the observation that nip1;2 mutant plants are hypersensitive to aluminum stress compared to wild-type plants. researchgate.netpnas.org
The expression of the NIP1;2 gene is specifically and rapidly enhanced in the roots, particularly in the root tips, in response to aluminum stress. pnas.orgnih.gov Quantitative RT-PCR analyses have shown that NIP1;2 transcript levels increase significantly within a few hours of aluminum exposure. pnas.org This upregulation is specific to aluminum and is not triggered by other metal stresses such as cadmium, lanthanum, zinc, or copper, nor by changes in pH. pnas.org Interestingly, the expression of NIP1;2 is not controlled by the transcription factor STOP1, which is a master regulator of several other key aluminum tolerance genes, including ALMT1. pnas.orgresearchgate.net
Subcellular Localization and Membrane Dynamics
The subcellular localization of NIP proteins is critical to their function. NIP1;2 is localized to the plasma membrane of root cells. pnas.orgresearchgate.net This localization is essential for its role in transporting the Al-malate complex from the apoplast into the cytoplasm.
In contrast, another member of the family, NIP1;1, has been shown to be localized to the endoplasmic reticulum (ER) membrane. frontiersin.org The interaction of NIP1;1 with a SNARE protein, SYP51, suggests a role in membrane trafficking and the regulation of transport between the ER and the tonoplast (the vacuolar membrane). frontiersin.org The specific localization of different NIP proteins to various cellular membranes highlights their diverse roles in plant transport and stress response.
Plasma Membrane Localization
Several studies have confirmed the localization of certain NIP1 proteins to the plasma membrane, the outer boundary of the plant cell.
Arabidopsis NIP1;1: This protein is localized to the plasma membrane and is involved in the uptake of arsenite from the soil. plos.org Its presence at the plasma membrane facilitates the transport of this toxic metalloid into the root cells. plos.org
Arabidopsis NIP1;2: Research has demonstrated that NIP1;2 is a plasma membrane-localized transporter. pnas.orgnih.gov This localization is critical for its role in mediating aluminum uptake and translocation. pnas.orgnih.gov Specifically, NIP1;2 facilitates the transport of aluminum-malate complexes from the root cell wall into the root symplasm. pnas.orgnih.gov This process is a key step in an internal aluminum tolerance mechanism in Arabidopsis. pnas.orgnih.gov The expression of NIP1;2 is predominantly in the root tips and is enhanced by the presence of aluminum. pnas.orgnih.gov
Endoplasmic Reticulum Localization and Trafficking
In addition to the plasma membrane, some NIP1 proteins are found in the endoplasmic reticulum (ER), a network of membranes inside eukaryotic cells involved in protein and lipid synthesis.
Arabidopsis NIP1;1: While also found at the plasma membrane, some studies report the localization of NIP1;1 to the endoplasmic reticulum. arabidopsis.orgfrontiersin.org This dual localization suggests complex regulatory mechanisms and trafficking pathways. The interaction of NIP1;1 with SNARE proteins like SYP51 suggests a role in membrane trafficking between the ER and other organelles, potentially influencing processes like vacuolar transport. frontiersin.orgnih.govnih.gov This ER localization appears to be significant for its function in arsenic and antimony transport and detoxification. researchgate.net
The localization of NIP proteins can be dynamic, with some, like NIP2;1, showing varied distribution between internal membranes and the plasma membrane depending on environmental conditions such as hypoxia. biorxiv.org
Plastidial Localization (e.g., Chloroplast Thylakoids)
A distinct role for NIP1 proteins has been identified within plastids, specifically in the thylakoid membranes of chloroplasts.
Arabidopsis NIP1 and NIP2: These closely related proteins are located in the thylakoid membranes of chloroplasts. nih.govresearchgate.net They are characterized as integral thylakoid membrane proteins. nih.gov Their presence in chloroplasts has been confirmed through methods like Western immunoblotting. nih.govresearchgate.net The expression of these NIPs is light-dependent, accumulating as thylakoid membranes are established during light-triggered cell differentiation. nih.gov
Involvement in Organelle Remodeling
Emerging evidence suggests a role for NIP proteins in the remodeling of organelles, a process crucial for plant development and response to environmental cues.
The interaction of ER-localized NIP1;1 with the SNARE protein SYP51 points to its involvement in regulating membrane traffic, which could contribute to the dynamic remodeling of the vacuole and other endomembrane system components. frontiersin.orgnih.govnih.gov Furthermore, the broader family of proteins to which NIP1 and NIP2 belong, RING finger proteins, are implicated in the regulated degradation of plastids and other changes in the endomembrane system, which are prerequisites for developmental processes like housing multiple plastids per cell. plos.orgresearchgate.net
Broader Functional Implications in Plant Physiology
The diverse localizations of NIP1 proteins underscore their broad functional implications in plant physiology, ranging from general transport activities to highly specific regulatory roles within organelles.
General Aquaporin Activities
As members of the aquaporin family, NIPs facilitate the transport of water and a variety of small, uncharged solutes.
Water and Glycerol Transport: NIP1 proteins, like other aquaporins, are presumed to function as water channels, and some have been shown to promote glycerol permeability. uniprot.orguniprot.org
Metalloid Transport: A significant function of some NIP1 proteins is the transport of metalloids. Arabidopsis NIP1;1 is a known transporter of arsenite and antimonite. researchgate.netcusabio.com NIP1;2, on the other hand, transports aluminum in the form of an aluminum-malate complex. pnas.orgnih.gov This transport activity is crucial for both the uptake of these elements and for tolerance mechanisms. pnas.orgnih.govcusabio.com
The transport selectivity of NIPs is a key area of research, with different members of the subfamily exhibiting permeability to a range of substrates including water, glycerol, ammonia, boric acid, and metalloids. oup.com
Table 1: Research Findings on NIP1 Proteins
| Protein | Organism | Subcellular Localization | Function |
|---|---|---|---|
| NIP1;1 | Arabidopsis thaliana | Plasma Membrane, Endoplasmic Reticulum | Transports arsenite and antimonite. plos.orgarabidopsis.orgfrontiersin.orgcusabio.com Involved in arsenic tolerance. plos.org Interacts with SNARE proteins, suggesting a role in membrane trafficking. frontiersin.orgnih.gov |
| NIP1;2 | Arabidopsis thaliana | Plasma Membrane | Facilitates aluminum-malate transport. pnas.orgnih.gov Mediates aluminum uptake, translocation, and tolerance. pnas.orgnih.gov |
| NIP1 | Arabidopsis thaliana | Chloroplast Thylakoid Membrane | Fixes RNA polymerase to the thylakoid membrane. nih.govuniprot.org Plays a role in plastid development. plos.orgresearchgate.net |
| NIP2 | Arabidopsis thaliana | Chloroplast Thylakoid Membrane | Plays a role in plastid development by docking RNA polymerase to the thylakoid membrane. plos.orgresearchgate.net |
Role in Intra-Plastidial Trafficking of RNA Polymerase
A highly specific and critical function of NIP1 proteins has been discovered within chloroplasts, linking them to the fundamental process of gene expression.
Arabidopsis NIP1 and NIP2: These thylakoid-localized proteins play a crucial role in plastid development by docking a specific type of RNA polymerase, RPOTmp (a phage-type RNA polymerase), to the thylakoid membrane. nih.govplos.orgresearchgate.net RPOTmp is encoded in the nucleus and imported into the plastid. researchgate.net The NIP proteins act as membrane anchors, fixing RPOTmp to the stromal side of the thylakoid membrane. nih.govuniprot.org This interaction is essential for the transcription of specific plastid genes, such as the rrn operon, which is critical for chloroplast biogenesis and function. nih.govresearchgate.net The trafficking of RPOTmp to the thylakoid membrane is mediated by NIPs and is a light-dependent process, coinciding with the accumulation of NIPs during chloroplast development. nih.gov
This function highlights a sophisticated mechanism of regulating gene expression within an organelle, where NIPs act as spatial regulators, directing the transcriptional machinery to its site of action on the thylakoid membranes.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aluminum |
| Aluminum-malate |
| Antimonite |
| Arsenite |
| Glycerol |
| Malate |
Q & A
Basic Research Questions
Q. What are the structural and functional domains of NIP1 protein critical for its role in apoptosis and vesicle transport?
- Methodological Answer : NIP1 contains a conserved BH3 domain essential for its pro-apoptotic activity, as demonstrated by sequence alignment and mutagenesis studies . Structural analysis using NMR and X-ray crystallography (e.g., in Rhynchosporium secalis) reveals a novel β-sheet fold, with isoforms differing in surface charge distribution and binding affinity to host receptors . For vesicle transport, SEC20 homologs (NIP1 aliases) are studied via co-immunoprecipitation (Co-IP) and confocal microscopy to track subcellular localization .
Q. How is NIP1 expression regulated under stress conditions such as arsenic exposure?
- Methodological Answer : In Arabidopsis thaliana, NIP1;1 (an NIP1 homolog) expression is quantified using qRT-PCR under As(III) stress. Seedlings are grown hydroponically, and tissue-specific mRNA levels (roots vs. shoots) are normalized to ACTIN2. Time-course experiments (0–144 hours) reveal dynamic upregulation in roots, suggesting stress-responsive regulatory elements . Mutant lines (e.g., nip1;1–1 SALK_016617) validate functional roles via phenotypic comparisons .
Q. What experimental models are suitable for studying NIP1's role in apoptosis?
- Methodological Answer :
- In vitro : Overexpression in HEK293 cells followed by Annexin V/PI staining to assess apoptosis.
- In vivo : Knockout mice or Arabidopsis T-DNA insertion mutants (nip1;1–1, SALK_016617) .
- Structural : Heterologous expression in E. coli (e.g., pQE30-NIP1 vector) for isotopic labeling (15N) and MALDI-TOF MS to confirm folding and activity .
Advanced Research Questions
Q. How do NIP1 isoforms from Rhynchosporium secalis differ in biological activity, and how can these differences be reconciled with structural data?
- Methodological Answer : Isoforms are compared using:
- Binding assays : Surface plasmon resonance (SPR) to measure affinity for barley receptors.
- Activity assays : Leaf necrosis assays in host plants to quantify elicitor activity .
- Structural analysis : NMR chemical shift perturbations identify regions critical for receptor interaction. Contradictions arise when isoforms with similar folds exhibit divergent activities, suggesting post-translational modifications or partner protein interactions .
Q. What mechanisms underlie NIP1-mediated degradation of NYC1 in banana ripening under heat stress?
- Methodological Answer :
- Co-immunoprecipitation (Co-IP) : Validate NYC1-NIP1 interaction in banana protoplasts.
- Ubiquitination assays : Use MG132 (proteasome inhibitor) to confirm degradation via the 26S proteasome.
- Phenotypic analysis : Compare ripening rates in NIP1-overexpressing vs. RNAi lines under 25°C vs. 35°C .
Q. How does the NIP1-CPK31 interaction modulate arsenic transport in plants?
- Methodological Answer :
- Yeast two-hybrid screening : Identify CPK31 as an interactor of AtNIP1;1.
- Electrophysiology : Oocyte assays to measure As(III) uptake in CPK31 co-expressed systems.
- Mutant analysis : Double mutants (cpk31 nip1;1) show reduced As(III) tolerance, confirmed via root elongation assays and ICP-MS quantification of arsenic accumulation .
Data Contradiction Analysis
Q. How can conflicting reports on NIP1's pro-apoptotic vs. cell-protective roles be resolved?
- Methodological Answer : Context-dependent roles are dissected using:
- Tissue-specific knockouts : Compare apoptosis in epithelial vs. cancer cells (e.g., MCF7 vs. MDA-MB-231) .
- Interaction mapping : AP-MS (affinity purification mass spectrometry) to identify competing partners (e.g., BCL2 vs. E1B 19kDa) in different cell states .
- BH3 domain mutagenesis : Assess impact on cytochrome c release in mitochondrial assays .
Methodological Tables
| Experimental Approach | Key Findings | References |
|---|---|---|
| qRT-PCR in As(III)-treated Arabidopsis | NIP1;1 expression increases 3-fold in roots at 48h | |
| NMR structure of fungal NIP1 | Novel β-sheet fold with isoform-specific activity | |
| Co-IP in banana cells | NIP1 binds NYC1, facilitating proteasomal degradation |
Key Considerations for Experimental Design
- Antibody validation : Use blocking peptides (e.g., KL16681P) to confirm specificity in Western blotting .
- Mutant selection : Prioritize homozygous T-DNA lines (e.g., SALK_016617) verified by RT-PCR .
- Expression systems : For structural studies, optimize E. coli expression (e.g., BL21 with pQE30-NIP1) and refolding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
